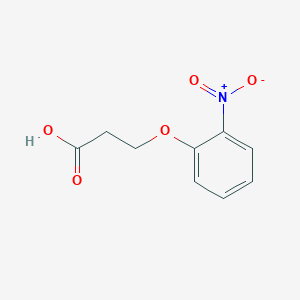

3-(2-Nitrophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIYJDFJPJUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284778 | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-59-0 | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)propanoic Acid

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and organic synthesis. It incorporates a nitroaromatic system and a carboxylic acid moiety, creating a versatile scaffold for further chemical elaboration. The electron-withdrawing nitro group influences the electronic properties of the aromatic ring and can be readily reduced to an amino group, a key step in the synthesis of various nitrogen-containing heterocycles.[1] Concurrently, the carboxylic acid provides a reactive handle for transformations such as esterification and amidation, enabling its conjugation to other molecules.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and safety considerations.

Reaction Principle: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core principle involves two key steps:

-

Deprotonation: The phenolic proton of 2-nitrophenol is acidic and can be removed by a strong base (e.g., sodium hydroxide) to form a sodium 2-nitrophenoxide. This conversion is crucial because the resulting phenoxide is a much stronger nucleophile than the parent phenol.[4][5]

-

Nucleophilic Attack: The highly nucleophilic 2-nitrophenoxide ion then attacks the electrophilic carbon atom bearing the bromine in 3-bromopropanoic acid. This SN2 attack displaces the bromide ion, which is a good leaving group, resulting in the formation of the desired ether bond.

The SN2 nature of this reaction dictates a preference for sterically unhindered alkyl halides; 3-bromopropanoic acid, being a primary halide, is an excellent substrate for this transformation, minimizing competing elimination reactions.[2][4]

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the necessary materials. Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Nitrophenol | 88-75-5 | C₆H₅NO₃ | 139.11 | Harmful if swallowed, skin/eye irritation.[6][7] |

| 3-Bromopropanoic Acid | 590-92-1 | C₃H₅BrO₂ | 152.97 | Causes severe skin burns and eye damage.[8] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive, causes severe skin burns and eye damage. |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Corrosive, causes severe respiratory and skin burns. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Ethyl Acetate (for extraction) | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor, eye irritation. |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

1. Preparation of Sodium 2-Nitrophenoxide: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (e.g., 6.95 g, 50 mmol). b. In a separate beaker, prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature. c. Slowly add the sodium hydroxide solution to the flask containing 2-nitrophenol while stirring. The mixture will turn a deep color as the sodium 2-nitrophenoxide salt forms.

2. Ether Synthesis Reaction: a. To the flask containing the sodium 2-nitrophenoxide solution, add 3-bromopropanoic acid (7.65 g, 50 mmol). b. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. c. Maintain the reflux with continuous stirring for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

3. Work-up and Isolation: a. After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a 500 mL beaker and place it in an ice-water bath. c. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH ~1-2). d. The product, this compound, is sparingly soluble in acidic aqueous solution and will precipitate as a solid. e. Collect the crude solid product by vacuum filtration using a Büchner funnel. f. Wash the collected solid with a small amount of cold deionized water to remove inorganic salts.

4. Purification by Recrystallization: a. Transfer the crude solid to a beaker of appropriate size. b. Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely. Keep the solution heated while adding the solvent. c. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven at a low temperature.

5. Characterization: a. Determine the mass and calculate the percentage yield of the purified product. b. Measure the melting point of the crystals and compare it to the literature value.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. The primary hazards in this synthesis involve corrosive and toxic materials.

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[6][9][10]

-

Handling Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[8] Handle them exclusively in a fume hood. An emergency shower and eyewash station must be readily accessible.[10]

-

Reagent Hazards:

-

Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines. Organic waste containing halogenated compounds should be collected in a designated container.

-

Spill Management: For acid or base spills, neutralize appropriately (e.g., with sodium bicarbonate for acid, or a weak acid for base). For solid spills, sweep up carefully, avoiding dust generation, and place in a labeled waste container.[10][12]

Characterization and Expected Results

The final product, this compound, should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.

| Property | Expected Value | Source |

| Molecular Formula | C₉H₉NO₄ | [13][14] |

| Molecular Weight | 195.17 g/mol | [13][14] |

| Appearance | Crystalline Solid | General Observation |

| Melting Point | ~115 °C | [15] |

| Solubility | Sparingly soluble in water, soluble in ethanol, ethyl acetate. | General chemical principles |

Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the molecular structure. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[16]

Conclusion

This guide details a reliable and well-understood method for synthesizing this compound using the Williamson ether synthesis. By providing a rationale for the chosen methodology, a detailed experimental protocol, and a thorough overview of safety requirements, this document serves as a practical resource for researchers. The successful synthesis of this compound provides a valuable intermediate, opening avenues for the development of more complex molecules for pharmaceutical and materials science applications.

References

- Astech Ireland.

- PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

- New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Nitrophenol. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid. [Link]

- GTI Laboratory Supplies. 3-Bromopropionic acid SDS. [Link]

- SIELC Technologies. 3-(2-Nitrophenyl)propionic acid. [Link]

- Thermo Fisher Scientific.

- University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

- Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]

- Chemistry Steps. The Williamson Ether Synthesis. [Link]

- Northern Kentucky University. Experiment 06 Williamson Ether Synthesis. [Link]

- MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid. [Link]

- FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]

- ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Professor Dave Explains. Williamson Ether Synthesis. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. [Link]

- FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]

- Google Patents. CN104447346A - Method for preparing 3-nitropropionic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 174693878, 3-Bromo-2-nitropropanoic acid. [Link]

- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- YouTube. Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. [Link]

- Google Patents.

- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.

- ResearchGate. Outline a two-step reaction with mechanism, of converting 2-bromopropanoic acid to 3.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. astechireland.ie [astechireland.ie]

- 7. echemi.com [echemi.com]

- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nj.gov [nj.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. 3-(2-nitrophenyl)propanoic acid [stenutz.eu]

- 16. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

3-(2-Nitrophenoxy)propanoic acid CAS number

An In-Depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(2-Nitrophenyl)propanoic acid (CAS No. 2001-32-3), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, particularly as a precursor for heterocyclic compounds. Analytical methodologies for its characterization and essential safety and handling protocols are also discussed in detail. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough understanding of this versatile chemical building block.

Introduction and Chemical Identity

3-(2-Nitrophenyl)propanoic acid is a nitroaromatic carboxylic acid. It is important to distinguish it from the isomeric "phenoxy" structure; this compound features a propanoic acid chain attached directly to the phenyl ring at the carbon adjacent to the nitro group. The presence of both a carboxylic acid handle and a reducible nitro group on an aromatic scaffold makes it a valuable starting material for a variety of more complex molecular architectures.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, which is 2001-32-3 .[2][3][4][5]

Nomenclature and Structural Information

-

Systematic IUPAC Name: 3-(2-nitrophenyl)propanoic acid[3]

-

Common Synonyms: 3-(2-Nitrophenyl)propionic acid, 2-Nitrobenzenepropanoic acid, 3-(o-Nitrophenyl)propanoic acid[2][4][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 2001-32-3 | [3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| Melting Point | 111-112 °C | [7] |

| InChI Key | OARKUZWAGHQLSL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)[O-] | [6] |

Chemical Structure Diagram:

Caption: Chemical structure of 3-(2-Nitrophenyl)propanoic acid.

Synthesis Methodology

The synthesis of 3-(2-Nitrophenyl)propanoic acid is typically achieved through the hydrolysis and decarboxylation of a malonic ester derivative. This classical approach provides a reliable route to the target compound.

Causality in Experimental Design

The chosen synthetic pathway leverages the reactivity of diethyl malonate. The initial step, which is the alkylation of diethyl malonate with 2-nitrobenzyl halide (not detailed in the provided source but a necessary precursor step), creates the required carbon skeleton. The subsequent hydrolysis of the diester to a diacid, followed by thermally induced decarboxylation, is a robust and high-yielding method for producing carboxylic acids. Acetic acid and hydrochloric acid are used as the hydrolysis reagents, providing both the aqueous medium and the strong acid catalyst required to cleave the ester bonds.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure for the preparation of 3-(2-Nitrophenyl)propanoic acid.[7]

Step 1: Hydrolysis and Decarboxylation

-

Combine 164.2 g of diethyl (2-nitrophenylmethyl)-1,3-propanedioate with 1 L of acetic acid and 1 L of 20% aqueous hydrochloric acid in a suitable reaction vessel.

-

Heat the mixture under reflux for 16 hours. This extended heating period ensures the complete hydrolysis of both ester groups and subsequent decarboxylation of the resulting malonic acid intermediate.

-

Cool the reaction mixture to ambient temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid, water, and HCl, yielding a residue.

Step 2: Work-up and Purification

-

To the residue, add 450 mL of water and stir to form a slurry.

-

Slowly add 450 mL of 10% aqueous sodium hydroxide solution. This step deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt and allowing for separation from non-acidic organic impurities.

-

Stir the mixture for one hour.

-

Extract the aqueous solution with four 450 mL portions of diethyl ether to remove any unreacted starting material or neutral byproducts. The product remains in the aqueous layer.

-

Discard the organic layers.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), which re-protonates the carboxylate and causes the product to precipitate.

-

Extract the acidified aqueous layer with three 300 mL portions of diethyl ether. The product will now move into the organic phase.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield a solid residue.

Step 3: Recrystallization

-

Dissolve the solid residue in 200 mL of toluene with heating.

-

Allow the solution to cool slowly to ambient temperature while stirring for 16 hours. This slow cooling promotes the formation of well-defined crystals.

-

Further cool the resulting slurry to 10 °C to maximize the yield of the precipitated solid.

-

Collect the solid by filtration and wash with cold pentane to remove any residual toluene.

-

The final product is 74.2 g of 3-(2-Nitrophenyl)propanoic acid with a melting point of 111-112 °C.[7]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 3-(2-Nitrophenyl)propanoic acid.

Applications in Research and Drug Development

The bifunctional nature of 3-(2-Nitrophenyl)propanoic acid makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1]

Precursor to Heterocyclic Scaffolds

A primary application of this molecule is in the synthesis of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine, which can then undergo intramolecular reactions with the carboxylic acid moiety (or a derivative thereof) to form cyclic structures. For example, reduction of the nitro group followed by intramolecular amidation can lead to the formation of a lactam, a core structure found in many pharmaceuticals, including antibiotics.[1]

Conceptual Pathway to a Lactam:

Caption: Pathway from 3-(2-Nitrophenyl)propanoic acid to a lactam.

Role in Medicinal Chemistry

While 3-(2-Nitrophenyl)propanoic acid itself is not a therapeutic agent, it belongs to the broader class of arylpropionic acid derivatives. Many compounds in this class are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[8] The structural motif is therefore of significant interest in the design and synthesis of new biologically active molecules. Furthermore, nitroaromatic compounds are studied for a wide range of pharmacological activities, and derivatives of 3-nitropropionic acid have shown neurotoxic, antiviral, and antimicrobial properties.[9] This highlights the potential for derivatives of 3-(2-Nitrophenyl)propanoic acid to be explored in various therapeutic areas.

Analytical Characterization

To confirm the identity and purity of 3-(2-Nitrophenyl)propanoic acid, several analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound (195.17 g/mol ).

-

Melting Point Analysis: As a crystalline solid, a sharp melting point range (111-112 °C) is a good indicator of high purity.[7]

Safety and Handling

3-(2-Nitrophenyl)propanoic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazards:[10]

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

References

- SIELC Technologies. (2018, February 16). 3-(2-Nitrophenyl)propionic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.

- Food and Drug Administration. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID.

- Global Substance Registration System. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID.

- PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2).[8]

- Progress on 3-Nitropropionic Acid Derivatives. (2024). Molecules, 29(15), 3427.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 5. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenoxy)propanoic Acid

Introduction

3-(2-Nitrophenoxy)propanoic acid is a multifaceted organic compound characterized by a nitrophenoxy moiety linked to a propanoic acid backbone. This unique structural arrangement, combining an electron-withdrawing nitro group on an aromatic ether with a carboxylic acid function, makes it a molecule of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics govern its behavior in both chemical reactions and biological systems. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into the underlying chemical principles.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound dictate its handling, reactivity, and suitability for various applications. For this compound, these properties provide a foundational dataset for laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 6336-59-0 | [2] |

| Appearance | Solid (form may vary) | Inferred from melting point |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Methodologies for Physicochemical Characterization

The following sections detail robust, validated protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the procedures.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[3]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

-

Rationale: This method provides a precise and reproducible measurement of the melting range by ensuring slow, controlled heating and clear visual observation.[4]

-

Step-by-Step Procedure:

-

Sample Preparation: Finely powder a small amount of this compound.[3] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[5][6]

-

Apparatus Setup: Insert the capillary tube into the heating block of the Mel-Temp apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point. This initial, faster heating saves time.

-

Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[3][5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]

-

Replicate Measurements: For accuracy, repeat the determination with fresh samples until consistent results are obtained. Never remelt a previously melted sample.[3]

-

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining melting point using the capillary method.

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. A qualitative assessment across a range of solvents provides a comprehensive solubility profile. The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]

Protocol: Qualitative Solubility Assessment

-

Rationale: This protocol systematically classifies the compound's solubility based on its acidic and polar nature, providing insights into its functional groups.[8][9]

-

Step-by-Step Procedure:

-

Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), and 5% HCl (aq).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[8]

-

Mixing: Vigorously shake or stir each tube for 60 seconds.[7]

-

Observation: Observe whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[7][10]

-

Interpretation:

-

Water Solubility: Indicates the presence of highly polar functional groups. Given the carboxylic acid, some water solubility is expected.

-

5% NaOH & 5% NaHCO₃ Solubility: Solubility in these basic solutions is a strong indicator of an acidic functional group. Carboxylic acids are typically soluble in both.[8] A positive test involves the formation of a sodium salt, which is more polar and water-soluble.

-

5% HCl Solubility: Solubility in acid would indicate a basic functional group (e.g., an amine), which is not present in this molecule.[9]

-

Diethyl Ether Solubility: Solubility in a non-polar solvent like ether suggests a significant non-polar character.

-

-

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.[11] Potentiometric titration is a highly precise and standard method for pKa determination.[12][13]

Protocol: pKa Determination by Potentiometric Titration

-

Rationale: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

-

Step-by-Step Procedure:

-

Solution Preparation: Prepare a ~1 mM solution of this compound in water. If solubility is low, a co-solvent like methanol can be used, though this will yield an apparent pKa.[12][15] Also, prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[12][14]

-

Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][14]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.[11][12]

-

Initial Acidification: Adjust the initial pH of the sample solution to ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12][14]

-

Titration: Add small, precise increments of the 0.1 M NaOH titrant. Record the pH after each addition, allowing the reading to stabilize.[14]

-

Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[12][14]

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH).[11]

-

Replication: Perform at least three titrations to ensure reproducibility and calculate the average pKa.[12]

-

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining pKa by potentiometric titration.

Spectroscopic Profile

While specific spectra for this compound are not provided in the search results, a general interpretation based on its functional groups is possible. Spectroscopic data is essential for structural confirmation.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[16]

-

A sharp, strong peak between 1725-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid should be present.[16]

-

Characteristic peaks for the nitro group (NO₂) would appear around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

-

C-O stretching vibrations for the ether linkage and aromatic C-H bands would also be visible.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the protons on the propanoic acid chain, and a broad singlet for the acidic proton of the carboxyl group.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the nitro group being significantly shifted), and the carbons of the propanoic acid chain.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether linkage.

-

Safety and Handling

While a specific safety data sheet for this compound was not found, compounds with similar structures (nitroaromatics, carboxylic acids) require careful handling.[17][18][19]

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood.[17]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][20]

-

Handling: Avoid creating dust.[20] Avoid contact with skin, eyes, and clothing.[19] Do not ingest or inhale.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

Conclusion

This compound is a compound with significant potential in chemical synthesis and research. While some of its physical properties are not yet documented in readily accessible literature, this guide provides the established, authoritative methodologies required for their determination. By applying these detailed protocols for measuring melting point, solubility, and pKa, researchers can generate the critical data needed for the effective application of this molecule in drug development and other scientific endeavors.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. Melting point determination.

- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.

- University of Babylon. experiment (1) determination of melting points.

- University of Missouri–St. Louis. Experiment: Solubility of Organic & Inorganic Compounds.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Clarion University. Determination of Melting Point.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.

- PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Stenutz. 3-(2-nitrophenyl)propanoic acid.

- University of Toronto Scarborough. Solubility of Organic Compounds.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.

- California State University, Bakersfield. Potentiometric Titration of an Unknown Weak Acid.

- SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.

- Capot Chemical Co., Ltd. Specifications of 3-(2-Nitrophenoxy)propionic Acid.

- Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.

- ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.

- Allen. Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid.

- MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds,SDBS.

- FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.

- Biological Magnetic Resonance Bank. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 6336-59-0|3-(2-Nitrophenoxy)propionic Acid|BLD Pharm [bldpharm.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. saltise.ca [saltise.ca]

- 11. asdlib.org [asdlib.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

3-(2-Nitrophenoxy)propanoic acid chemical structure

An In-depth Technical Guide to 3-(2-Nitrophenoxy)propanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a molecule of interest for researchers in synthetic chemistry and drug discovery. While this specific isomer is not extensively documented in commercial literature, its synthesis, structural properties, and potential applications can be reliably determined from foundational organic chemistry principles and data from analogous structures. This document details a robust synthetic pathway via the Williamson ether synthesis, outlines a complete spectroscopic characterization protocol for structural validation, and discusses potential applications derived from its constituent functional moieties. The guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction and Overview

This compound belongs to the class of phenoxyalkanoic acids, incorporating a nitroaromatic group. This unique combination of functional groups—a carboxylic acid, an ether linkage, and a nitro-substituted benzene ring—makes it a versatile chemical building block. The carboxylic acid provides a handle for further derivatization (e.g., amidation, esterification), the ether linkage offers metabolic stability compared to an ester, and the ortho-nitro-substituted phenyl ring is a well-known pharmacophore and a precursor for synthesizing other functional groups, such as amines.

Nitroaromatic compounds are integral to a wide range of pharmaceuticals and biologically active agents, exhibiting antibacterial, anticancer, and anxiolytic properties.[1][2] The insights provided in this guide are therefore grounded in the established chemistry of these core functional groups to provide a predictive and reliable framework for laboratory professionals.

Chemical Identity and Physicochemical Properties

The definitive structure of this compound consists of a propanoic acid moiety linked to a 2-nitrophenol group via an ether bond at the 3-position of the acid chain.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₉NO₅ | Calculated |

| Molecular Weight | 211.17 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)OCCC(=O)O)[O-] | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned or readily available | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Physical State | Yellowish crystalline solid | Based on analogs like 3-(4-nitrophenyl)propanoic acid.[3] |

| Melting Point | 110-120 °C | Interpolated from isomers 2-(2-nitrophenoxy)propanoic acid and 3-(2-nitrophenyl)propanoic acid.[4][5] |

| pKa | ~4.5 | Similar to other phenylpropanoic acids.[6] |

| LogP | ~1.6 | Estimated based on structure; moderate lipophilicity. |

Synthesis and Purification

The most logical and efficient route for preparing this compound is the Williamson ether synthesis .[7] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8] For this specific target, the synthesis proceeds in two key stages: ether formation followed by ester hydrolysis.

Rationale of Synthetic Design

The chosen pathway involves reacting the sodium salt of 2-nitrophenol (the nucleophile) with an ethyl 3-bromopropanoate (the electrophile). This strategy is superior to the alternative (reacting a 3-halopropionate with 2-nitrophenoxide) for several reasons:

-

Nucleophilicity: 2-nitrophenol is readily deprotonated by a mild base to form a potent phenoxide nucleophile.

-

Electrophile Choice: Ethyl 3-bromopropanoate is a primary alkyl halide, which is ideal for Sₙ2 reactions and minimizes the risk of competing E2 elimination reactions that can occur with secondary or tertiary halides.[7]

-

Protecting Group: The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether formation step. It is then easily removed via hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrophenol (1.0 eq) in anhydrous acetone.

-

Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Potassium carbonate is a suitable mild base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions.[9]

-

Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. This crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the crude ethyl 3-(2-nitrophenoxy)propanoate in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 6M hydrochloric acid (HCl). The product, this compound, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.[10][11] The expected data provides a definitive fingerprint for this compound.

Validation Workflow

The process of confirming the chemical identity is a self-validating system where the output of the synthesis is rigorously tested against predicted analytical data. Discrepancies would necessitate revisiting the synthesis or purification steps.

Caption: Logical workflow for the structural validation of the synthesized compound.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Data (in CDCl₃, δ in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | Deshielded, exchangeable acidic proton. |

| ~7.8-8.0 | Doublet | 1H | Ar-H (ortho to NO₂) | Strong deshielding by the electron-withdrawing nitro group. |

| ~7.4-7.6 | Triplet | 1H | Ar-H (para to NO₂) | Aromatic proton signal. |

| ~7.0-7.2 | Multiplet | 2H | Ar-H (ortho/para to ether) | Aromatic proton signals. |

| ~4.3 | Triplet | 2H | -O-CH₂ -CH₂- | Protons adjacent to the deshielding ether oxygen. |

| ~2.9 | Triplet | 2H | -CH₂-CH₂-COOH | Protons adjacent to the carbonyl group. |

Table 4: Predicted Key FTIR and Mass Spectrometry Data

| Technique | Feature | Predicted Value | Assignment |

| FTIR | Broad Stretch | 2500-3300 cm⁻¹ | O-H stretch of the carboxylic acid dimer. |

| Sharp Stretch | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid. | |

| Asymmetric Stretch | ~1520 cm⁻¹ | N-O stretch of the nitro group. | |

| Symmetric Stretch | ~1350 cm⁻¹ | N-O stretch of the nitro group. | |

| Stretch | ~1250 cm⁻¹ | C-O-C stretch of the aryl ether. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 211 | Corresponds to the molecular weight of C₉H₉NO₅. |

Potential Applications and Research Directions

The structural motifs within this compound suggest several avenues for research and application, particularly in medicinal chemistry and materials science.

-

Drug Discovery Intermediate: The nitro group is a key feature in many antibacterial drugs.[1] Furthermore, it can be readily reduced to an amine, opening up a vast chemical space for creating libraries of new compounds via amide coupling or other amine-based reactions. These derivatives could be screened for various biological activities.

-

Anti-inflammatory Agents: Some nitrophenyl derivatives have been investigated as multi-target anti-inflammatory agents.[12][13] The phenoxypropanoic acid scaffold itself is present in certain non-steroidal anti-inflammatory drugs (NSAIDs).[9] The combination of these two features makes this molecule an interesting candidate for development in this area.

-

Hypoxia-Activated Prodrugs: The nitroaromatic group is a classic trigger for hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced, releasing a cytotoxic agent.[2] This molecule could serve as a foundational scaffold for such targeted cancer therapies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, appropriate handling procedures can be inferred from related compounds.

-

GHS Hazards (Predicted): Based on analogs, the compound should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[14][15] It may also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

-

Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently dampen the solid material and transfer it to a sealed container for disposal.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a compound with significant potential as a building block in medicinal and materials chemistry. This guide provides the necessary technical foundation for its synthesis and validation. By leveraging the well-established Williamson ether synthesis, the molecule can be reliably produced in a two-step process. Its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques, including NMR, FTIR, and Mass Spectrometry. Its combination of a reducible nitro group, a stable ether linkage, and a versatile carboxylic acid functional group makes it a promising scaffold for future research, particularly in the development of novel therapeutics.

References

- PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.

- Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.

- University of Missouri-St. Louis. The Williamson Ether Synthesis.

- Rockford University. Experiment 06 Williamson Ether Synthesis.

- B.P. Mundy, M.G. Ellerd, F.G. Favaloro, Jr. Name Reactions and Reagents in Organic Synthesis. (2005) Wiley.

- Stenutz. 3-(2-nitrophenyl)propanoic acid.

- SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.

- ACS Publications. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 92820, 2-Propenoic acid, 3-(nitrophenyl)-.

- Wikipedia. Williamson ether synthesis.

- National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022).

- Alchem.Pharmtech. CAS 13212-57-2 | 2-(2-Nitrophenoxy)propanoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2760224, 3-(3-Nitrophenyl)propionic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 152450, 4-(4-Nitrophenoxy)phenol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid.

- ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3805139, 2-(4-Nitrophenoxy)propanoic acid.

- ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. (2016).

- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021).

- MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid.

- National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).

- ResearchGate. Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2018).

- Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013).

- LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. (2021).

- Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. (2023).

- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019).

- ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. (2022).

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 [chemicalbook.com]

- 4. 3-(2-nitrophenyl)propanoic acid [stenutz.eu]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. LabXchange [labxchange.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aaronchem.com [aaronchem.com]

- 16. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. 3-NITROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitrophenyl)propanoic acid is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Belonging to the classes of nitroaromatic compounds and carboxylic acids, its unique electronic and structural features make it a versatile precursor for a variety of more complex molecular architectures, including nitrogen-containing heterocycles which are prevalent in biologically active compounds.[1] This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, and applications, offering a technical resource for professionals in research and development.

IUPAC Nomenclature and Structural Elucidation

The correct and systematic naming of a chemical entity is fundamental for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.

Determination of the IUPAC Name

The structure of the molecule consists of a three-carbon propanoic acid chain where a hydrogen atom on the third carbon is substituted with a 2-nitrophenyl group. According to IUPAC nomenclature rules for carboxylic acids, the carboxyl group is assigned the highest priority and its carbon is designated as position 1 of the parent chain.[2][3][4] The longest continuous carbon chain containing this group is a three-carbon chain, hence the parent name "propanoic acid".[2][4] The phenyl ring, substituted with a nitro group at its second position (ortho position), is attached to the third carbon of the propanoic acid chain. Therefore, the systematic IUPAC name for this compound is 3-(2-nitrophenyl)propanoic acid .[5]

Common synonyms for this compound include 2-Nitrobenzenepropanoic acid, o-nitrohydrocinnamic acid, and β-(o-nitrophenyl)propionic acid.[5][6]

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used for IUPAC nomenclature.

Caption: Synthetic pathway from the malonate intermediate to the final product.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures. Step 1: Hydrolysis and Decarboxylation

-

Combine 164.2 g of diethyl (2-nitrophenylmethyl)-1,3-propanedioate with 1 L of acetic acid and 1 L of 20% aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Cool the reaction mixture to ambient temperature.

-

Concentrate the mixture under reduced pressure to obtain a residue.

Step 2: Work-up and Purification

-

To the residue, add 450 mL of water and stir.

-

Add 450 mL of 10% aqueous sodium hydroxide solution and stir for one hour.

-

Extract the mixture with four 450 mL portions of diethyl ether. Discard the organic layers.

-

Acidify the aqueous layer with hydrochloric acid.

-

Extract the acidified aqueous layer with three 300 mL portions of diethyl ether.

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

-

Dissolve the solid in 200 mL of toluene with heating.

-

Stir the solution for 16 hours while allowing it to cool to ambient temperature, resulting in a slurry.

-

Cool the slurry to 10°C and collect the solid by filtration.

-

Wash the solid with pentane to yield 74.2 g of 3-(2-nitrophenyl)propanoic acid.

Mechanistic Insights and Rationale

The synthesis is a classic example of the hydrolysis and decarboxylation of a substituted malonic ester. [7][8][9]

-

Hydrolysis: The use of a strong acid catalyst (HCl) in an aqueous acetic acid medium facilitates the hydrolysis of the two ester groups of diethyl (2-nitrophenylmethyl)-1,3-propanedioate to the corresponding dicarboxylic acid, 2-(2-nitrophenylmethyl)malonic acid. [10][11]Acetic acid serves as a co-solvent to ensure miscibility of the reactants. [11]* Decarboxylation: The resulting β-keto acid (in this case, a substituted malonic acid) is thermally unstable and readily undergoes decarboxylation upon heating, where one of the carboxyl groups is eliminated as carbon dioxide to form the final product. [7][9]* Work-up: The initial basic wash with sodium hydroxide deprotonates the carboxylic acid, making it water-soluble and allowing for the removal of any non-acidic organic impurities through extraction with diethyl ether. Subsequent acidification protonates the carboxylate, rendering the product insoluble in water and extractable into diethyl ether.

-

Purification: Recrystallization from toluene is a standard method for purifying solid organic compounds. The choice of toluene is based on its ability to dissolve the compound at high temperatures and its lower solvating power at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Physicochemical and Analytical Characterization

A comprehensive understanding of a compound's properties is crucial for its application.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [5][12] |

| Molecular Weight | 195.17 g/mol | [5] |

| Melting Point | 111-112 °C | |

| Appearance | Solid | |

| XLogP3 | 1.5 | [5] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-nitrophenyl)propanoic acid is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. [13][14][15][16]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. [13][14][16]* N-O Stretch (Nitro Group): Two strong absorptions, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹. [15] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid.

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm), with the nitro group causing a downfield shift of adjacent protons. The methylene protons of the propanoic acid chain would appear as multiplets in the aliphatic region. The acidic proton of the carboxyl group would be a broad singlet, often far downfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170-180 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being deshielded. The aliphatic carbons would be found in the upfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(2-nitrophenyl)propanoic acid, common fragmentation pathways in electrospray ionization (ESI) would involve:

-

Loss of the nitro group (NO₂) or nitric oxide (NO). [5][17][18]* Decarboxylation (loss of CO₂). [5][17]* Cleavage of the propanoic acid chain.

These fragmentation patterns are characteristic of nitroaromatic compounds and carboxylic acids and can be used for structural confirmation. [5][17][18][19]

Applications in Research and Development

3-(2-Nitrophenyl)propanoic acid is a valuable building block in organic synthesis and has potential applications in medicinal chemistry.

Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules. The nitro group can be readily reduced to an amino group, which can then participate in a variety of reactions, such as the formation of amides and subsequent cyclization to form nitrogen-containing heterocycles like lactams. [1]These heterocyclic scaffolds are common in many biologically active molecules, including pharmaceuticals. [1] The carboxylic acid functional group provides a handle for various transformations, including esterification, amidation, and reduction to an alcohol. [1]

Analytical Applications

High-Performance Liquid Chromatography (HPLC): 3-(2-Nitrophenyl)propanoic acid can be analyzed using reversed-phase HPLC. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. [20][21][22]The retention of the analyte is governed by its hydrophobicity. For acidic compounds like 3-(2-nitrophenyl)propanoic acid, the pH of the mobile phase is a critical parameter. Acidifying the mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape. [23] Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher pressures than conventional HPLC. [1][12][24]This results in faster analysis times, higher resolution, and increased sensitivity, making it a powerful technique for the analysis of small molecules like 3-(2-nitrophenyl)propanoic acid. [1][6][12][24]

Sources

- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]

- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aralresearch.com [aralresearch.com]

- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d-nb.info [d-nb.info]

- 11. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uhplcs.com [uhplcs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 21. azolifesciences.com [azolifesciences.com]

- 22. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 23. biotage.com [biotage.com]

- 24. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]

Navigating the Solubility of 3-(2-Nitrophenoxy)propanoic Acid in DMSO: An In-depth Technical Guide

Abstract

Introduction: The Critical Role of Solubility in Research and Development

3-(2-Nitrophenoxy)propanoic acid is a small organic molecule with potential applications in various research contexts. The ability to create accurate and stable solutions is paramount for any downstream application. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in laboratory settings, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] Its use in creating concentrated stock solutions for compound libraries is a standard practice in drug discovery and biological screening.[3][4] An in-depth understanding of a compound's solubility in DMSO is therefore not merely a procedural step but a foundational element that dictates the reliability and reproducibility of experimental outcomes.

Physicochemical Properties Governing Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

The Solute: this compound

To understand its solubility, we must first examine the structure of this compound.

-

Structure: The molecule possesses a carboxylic acid group (-COOH), a nitro group (-NO2), an ether linkage (-O-), and an aromatic phenyl ring.

-

Polarity: The carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding. The ether linkage also contributes to its polarity. The phenyl ring is nonpolar. This combination of polar and nonpolar regions gives the molecule an amphiphilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [5][6] |

| Molecular Weight | 195.17 g/mol | [5] |

| IUPAC Name | 3-(2-nitrophenyl)propanoic acid | [5] |

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a unique and powerful solvent due to its distinct molecular properties.[1][7]

-

Polar Aprotic Nature: DMSO is a highly polar molecule with a significant dipole moment.[7] However, it is aprotic, meaning it does not readily donate protons for hydrogen bonding. This characteristic is crucial as it can solvate cations and anions effectively.[7]

-

Miscibility: DMSO is miscible with water and a wide range of organic solvents, making it highly versatile for various experimental setups.[1][2]

-

High Boiling Point: With a boiling point of 189 °C, DMSO has a low volatility, which minimizes evaporation and helps maintain accurate compound concentrations in stock solutions.[1][7]

Table 2: Key Properties of DMSO

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g/mol | [1] |

| Boiling Point | 189 °C (372 °F; 462 K) | [1] |

| Appearance | Colorless liquid | [1] |

| Solvent Type | Polar aprotic | [1][8] |

The Interplay: Predicting Solubility

Based on the "like dissolves like" principle, the polar groups of this compound (carboxylic acid, nitro group) will interact favorably with the polar sulfoxide group of DMSO. The nonpolar phenyl ring can also be accommodated within the DMSO solvent structure. Therefore, it is reasonable to predict that this compound will exhibit good solubility in DMSO. However, the extent of this solubility must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the solubility of this compound in DMSO. This protocol is designed to be self-validating by including visual inspection and, if available, spectroscopic analysis.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

-

(Optional) ¹H NMR spectrometer

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the compound.

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Step-by-Step Methodology

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh a specific mass (e.g., 10 mg) of this compound into a sterile microcentrifuge tube.

-

Using a calibrated micropipette, add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM). The required volume can be calculated using the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

-

-

Dissolution Process:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.[3]

-

Visually inspect the solution against a light source for any undissolved particles.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4]

-

Gentle warming (e.g., to 37°C) can be applied cautiously, as excessive heat may degrade the compound.[4]

-

-

Solubility Assessment:

-

Visual Inspection: A clear solution with no visible particulate matter indicates that the compound is soluble at the tested concentration.[3]

-

¹H NMR Spectroscopy (Optional but Recommended): For a more quantitative assessment, a diluted sample can be analyzed by ¹H NMR. A spectrum showing sharp peaks corresponding to the compound at the expected concentration confirms solubility. Broadened lines or significantly lower signal intensity than expected may suggest insolubility or aggregation.[9][10]

-

-

Determining the Solubility Limit:

-

If the compound is soluble at the initial high concentration, this can be recorded as the minimum solubility.

-

If the compound is not fully soluble, a serial dilution approach can be used. Prepare a new sample with a lower concentration and repeat the dissolution and assessment steps until a clear solution is obtained. The highest concentration that results in a clear solution is the determined solubility.

-

Best Practices for Handling and Storing DMSO Stock Solutions

To ensure the integrity and longevity of your stock solutions, adhere to the following best practices:

-

Use Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[3] Water contamination can affect the solubility of compounds and should be minimized by using anhydrous DMSO and handling it in a dry environment.

-

Storage: Store stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize degradation and water absorption.[3][4]

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.[4]

-

Precipitation upon Dilution: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[4][11] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][11]

Conclusion

While a specific numerical value for the solubility of this compound in DMSO is not readily published, a qualitative prediction based on its chemical structure and the properties of DMSO suggests good solubility. This guide provides a robust, field-tested experimental protocol to accurately and reliably determine this critical parameter. By following the outlined methodologies and best practices, researchers, scientists, and drug development professionals can ensure the quality and consistency of their experimental work, leading to more accurate and reproducible results.

References

- Wikipedia. Dimethyl sulfoxide. [Link]

- gChem Global. DMSO Physical Properties. [Link]

- American Chemical Society. Dimethyl sulfoxide. [Link]

- Chemistry-For-Everyone. How Is DMSO Used In Chemistry? YouTube. [Link]

- Vignes, R. P. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid. [Link]

- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]

- Shcherbakov, D., Horvath, D., Selivanova, S., & Tetko, I. V. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules (Basel, Switzerland), 26(10), 2898. [Link]

- Semantics Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 92820, 2-Propenoic acid, 3-(nitrophenyl)-. [Link]

- Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]

- European Bioinformatics Institute. Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]

- SIELC Technologies. 3-(2-Nitrophenyl)propionic acid. [Link]

- National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

- NanoTemper. DMSO - Definition and Relevance. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-nitrophenyl)propanoic acid [stenutz.eu]

- 7. youtube.com [youtube.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. mdpi.com [mdpi.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanotempertech.com [nanotempertech.com]

A Comprehensive Technical Guide to the Aqueous Stability of 3-(2-Nitrophenoxy)propanoic Acid